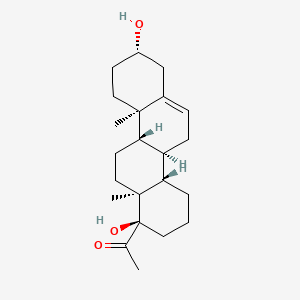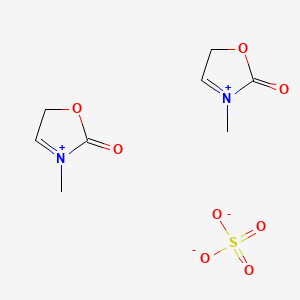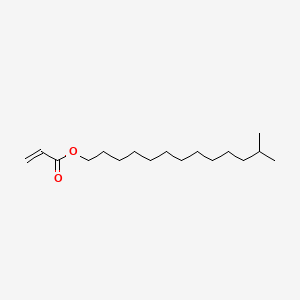
Isotetradecyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotetradecyl acrylate is a chemical compound with the molecular formula C17H32O2 and a molecular weight of 268.43 g/mol . It is a UV monomer known for its low odor and high pliability . This compound is commonly used in the production of polymers and has applications in various industries, including coatings, adhesives, and resins .
Vorbereitungsmethoden
Isotetradecyl acrylate can be synthesized through the reaction of acrylate monomers with alcohols in the presence of a catalyst. One common method involves the reaction of acryloyl chloride with isotetradecanol in the presence of triethylamine . This reaction typically occurs in a tubular reactor, resulting in high yields of the desired ester . Industrial production methods often utilize continuous flow processes to ensure efficient and scalable synthesis .
Analyse Chemischer Reaktionen
Isotetradecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylates, which are used in coatings, adhesives, and other applications.
Esterification: It can react with alcohols to form esters, which are useful in various chemical processes.
Cross-linking: It can be cross-linked with other monomers to form more complex polymer structures.
Common reagents used in these reactions include acryloyl chloride, isotetradecanol, and triethylamine . The major products formed from these reactions are polyacrylates and various esters .
Wissenschaftliche Forschungsanwendungen
Isotetradecyl acrylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of isotetradecyl acrylate involves its ability to polymerize and form cross-linked structures. This compound can undergo free radical polymerization, where the acrylate groups react with each other to form long polymer chains . The molecular targets and pathways involved in this process include the activation of the acrylate groups by free radicals, which initiate the polymerization reaction .
Vergleich Mit ähnlichen Verbindungen
Isotetradecyl acrylate can be compared with other similar compounds, such as:
Isotridecyl acrylate: Similar in structure but with one less carbon atom in the alkyl chain.
Octyl acrylate: Has a shorter alkyl chain and different physical properties.
Hexadecyl acrylate: Has a longer alkyl chain, resulting in different polymerization characteristics.
This compound is unique due to its specific alkyl chain length, which provides a balance between flexibility and hydrophobicity, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
93804-11-6 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
12-methyltridecyl prop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-17(18)19-15-13-11-9-7-5-6-8-10-12-14-16(2)3/h4,16H,1,5-15H2,2-3H3 |
InChI-Schlüssel |
WLRIOEJDMDJFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


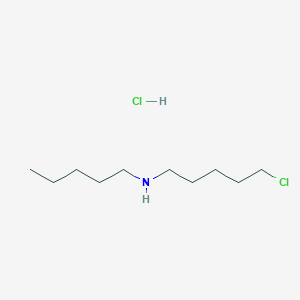
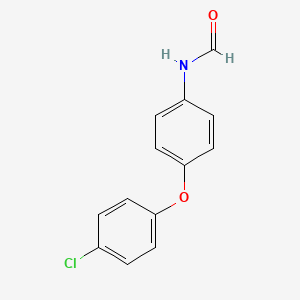
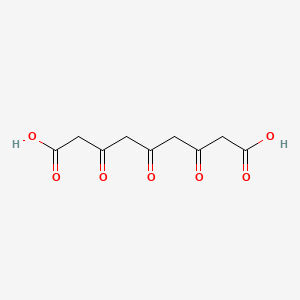
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)


![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
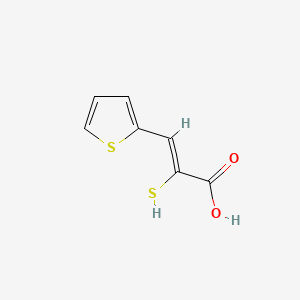

![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
